2'-Ethylmaleanilic acid
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Overview
Description
2’-Ethylmaleanilic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.242 g/mol . This compound is part of the maleanilic acid family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethylmaleanilic acid typically involves the reaction of maleic anhydride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the maleanilic acid structure. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2’-Ethylmaleanilic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2’-Ethylmaleanilic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Ethylmaleanilic acid may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2’-Ethylmaleanilic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: 2’-Ethylmaleanilic acid derivatives have shown potential as therapeutic agents. They are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Ethylmaleanilic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
2’-Ethylmaleanilic acid can be compared with other similar compounds, such as:
- 4’-Ethylmaleanilic acid
- 3’-Chloro-2’-Methylmaleanilic acid
- 3’-Methylmaleanilic acid
- 4’-Methylmaleanilic acid
- 2’-Hydroxy-5’-Methylmaleanilic acid
- 3’-Chloro-4’-Methylmaleanilic acid
- 2’-Methoxy-5’-Methylmaleanilic acid
- 3’,5’-Dichloro-2’-Hydroxy-4’-Methylmaleanilic acid
- 4’-Bromo-2’-Methylmaleanilic acid
Uniqueness: What sets 2’-Ethylmaleanilic acid apart from these similar compounds is its specific ethyl substitution at the 2’ position. This unique structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound in various research and industrial applications.
Properties
CAS No. |
86162-56-3 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(E)-4-(2-ethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7+ |
InChI Key |
HWJURJPNHHFMHJ-BQYQJAHWSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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